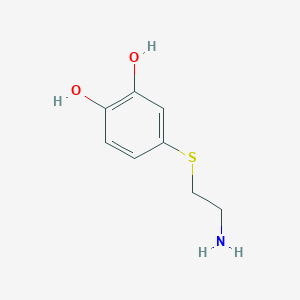

4-S-Cysteaminylcatechol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

4-(2-aminoethylsulfanyl)benzene-1,2-diol |

InChI |

InChI=1S/C8H11NO2S/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 |

InChI Key |

WNZCIPHBGUISFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SCCN)O)O |

Synonyms |

4-S-CAC 4-S-cysteaminylcatechol |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization for Research

Methodologies for 4-S-Cysteaminylcatechol Synthesis

The direct synthesis of this compound (4-S-CAC) is often achieved through the oxidation of its more stable precursor, 4-S-cysteaminylphenol (4-S-CAP). This transformation mimics the metabolic activation process that occurs in biological systems.

Synthesis of the Precursor (4-S-Cysteaminylphenol): The common precursor, 4-S-CAP, can be prepared by heating phenol (B47542) and cystamine (B1669676) in hydrobromic acid. Current time information in Bangalore, IN. A more contemporary approach for creating radiolabeled versions for mechanistic studies involves the reaction of phenol with the NH2CH2CH2S+ cation in a hydrobromic acid solution. nih.gov

Oxidation to this compound: this compound is considered the activated form of 4-S-cysteaminylphenol. encyclopedia.pub Its formation is accomplished via oxidation. In laboratory and biological settings, this is often catalyzed by the enzyme tyrosinase. researchgate.netnih.gov The catechol can also be formed through the autoxidation of its phenol precursor. nih.gov This enzymatic or spontaneous oxidation converts the phenol group into a catechol, which is a key step in its mechanism of action. researchgate.net

| Precursor Compound | Reagents/Conditions | Product | Key Finding |

| 4-S-Cysteaminylphenol | Tyrosinase | This compound | Enzymatic oxidation is a primary route for activation. researchgate.net |

| 4-S-Cysteaminylphenol | Autoxidation | This compound | The compound can form spontaneously from its precursor. nih.gov |

Design and Synthesis of N-Substituted and α-Alkyl Analogues

To investigate the role of the primary amine and the ethyl side chain in the compound's activity, researchers have designed and synthesized a range of N-substituted and α-alkyl analogues.

N-Substituted Analogues: Protecting the amino group in 4-S-CAP with acetyl or propionyl groups was a key strategy. nih.gov The synthesis of N-acetyl-4-S-cysteaminylphenol (NAcCAP) and N-propionyl-4-S-cysteaminylphenol (NPrCAP) is achieved by reacting 4-hydroxythiophenol with 2-methyl-2-oxazoline (B73545) or 2-ethyl-2-oxazoline, respectively. encyclopedia.pubnih.gov This method, based on the work of Padgette et al., provides an efficient route to these N-acylated derivatives. encyclopedia.pub For instance, NAcCAP can also be synthesized by acetylating 4-S-CAP with acetic anhydride, followed by a selective O-deacetylation step. nih.gov

α-Alkyl Analogues: To study the effect of substitution on the carbon atom alpha to the nitrogen, α-methyl and α-ethyl analogues of 4-S-cysteaminylphenol were synthesized. researchgate.net The synthesis of the R- and S-enantiomers of α-methyl-4-S-cysteaminylphenol (α-Me-4-S-CAP) and α-ethyl-4-S-cysteaminylphenol (α-Et-4-S-CAP) involves coupling 4-hydroxythiophenol with chiral oxazolines. researchgate.net These oxazolines are prepared from the corresponding (R)- and (S)-enantiomers of 2-amino-1-propanol and 2-amino-1-butanol. researchgate.net

| Analogue Type | Starting Materials | Key Reagent | Synthesized Compound |

| N-Substituted | 4-Hydroxythiophenol | 2-Methyl-2-oxazoline | N-acetyl-4-S-cysteaminylphenol (NAcCAP) encyclopedia.pubnih.gov |

| N-Substituted | 4-Hydroxythiophenol | 2-Ethyl-2-oxazoline | N-propionyl-4-S-cysteaminylphenol (NPrCAP) encyclopedia.pubnih.gov |

| α-Alkyl | 4-Hydroxythiophenol | Oxazoline from (R/S)-2-amino-1-propanol | (R/S)-α-methyl-4-S-cysteaminylphenol researchgate.net |

| α-Alkyl | 4-Hydroxythiophenol | Oxazoline from (R/S)-2-amino-1-butanol | (R/S)-α-ethyl-4-S-cysteaminylphenol researchgate.net |

Rationale for Structural Modification in Mechanistic Studies

The rationale for synthesizing derivatives of this compound is rooted in the need to understand its mechanism of action and to improve its properties for research applications.

Improving Efficacy and Overcoming Toxicity: Initial studies with this compound itself revealed limitations due to systemic toxicity. Current time information in Bangalore, IN. This prompted the development of its phenol precursor, 4-S-cysteaminylphenol (4-S-CAP), and its N-acylated derivatives, which were designed to act as prodrugs that are selectively activated by tyrosinase in target cells. nih.gov

Modulating Physicochemical Properties: A significant challenge with 4-S-CAP was its limited water solubility. The synthesis of N-acetyl-4-S-cysteaminylphenol (NAcCAP) resulted in a compound with markedly increased water solubility, facilitating its use in experimental systems. researchgate.net

Probing Enzymatic Interactions: The primary amine of 4-S-CAP is a substrate for monoamine oxidase, which could lead to off-target effects. core.ac.uk N-acetylation or N-propionylation blocks this metabolic pathway, making the compounds more specific substrates for tyrosinase. core.ac.uk The synthesis of α-alkyl analogues was undertaken to further probe the substrate specificity of tyrosinase. researchgate.net It was found that these enantiomeric α-alkyl derivatives were even better substrates for tyrosinase than the natural substrate, L-tyrosine, providing valuable tools for studying tyrosinase-dependent cytotoxicity. researchgate.net

Investigating the Role of Reactive Metabolites: Upon oxidation, 4-S-CAP can cyclize to form dihydro-1,4-benzothiazine-6,7-dione, a highly reactive and cytotoxic species. nih.govnih.gov Studying the various analogues helps to determine which structural features are essential for the formation of such reactive intermediates and their subsequent interaction with cellular components like glutathione (B108866) (GSH) and sulfhydryl-containing enzymes. researchgate.netnih.gov

| Modification Strategy | Rationale | Outcome/Insight |

| Use of phenol precursor (4-S-CAP) | Reduce systemic toxicity of the catechol form. Current time information in Bangalore, IN. | Creates a prodrug selectively activated by tyrosinase. researchgate.net |

| N-Acetylation / N-Propionylation | Increase water solubility, block monoamine oxidase metabolism. researchgate.netcore.ac.uk | Improved solubility and specificity for tyrosinase. researchgate.net |

| α-Alkylation | Investigate enzyme-substrate requirements for tyrosinase. researchgate.net | Created analogues that were superior tyrosinase substrates. researchgate.net |

Enzymatic Interactions and Substrate Specificity

Tyrosinase-Mediated Oxidation of 4-S-Cysteaminylcatechol

Tyrosinase, a key enzyme in the melanogenesis pathway, plays a central role in the metabolism of this compound. nih.gov This enzyme, typically found in melanocytes, catalyzes the oxidation of phenols to quinones. nih.gov The interaction between tyrosinase and this compound is of significant interest due to the cytotoxic potential of the resulting reactive quinone species. nih.govencyclopedia.pub

Kinetic Characterization with Melanoma Tyrosinase

Research has demonstrated that this compound (4-S-CAC) is a proficient substrate for tyrosinase found in melanoma cells. nih.gov The enzymatic oxidation of 4-S-CAC by melanoma tyrosinase is a critical step that activates the compound's cytotoxic potential. nih.gov This process is believed to be a primary mechanism behind its anti-melanoma effects. nih.gov The transformation of 4-S-CAC by tyrosinase leads to the formation of highly reactive o-quinone derivatives. nih.gov In contrast, its isomers, such as 3-S-cysteaminylcatechol, are poor substrates for the enzyme, and 2-S-cysteaminyl-hydroquinone is not a substrate at all, highlighting the structural specificity of the enzymatic reaction. nih.gov

Comparative Substrate Efficiency with Endogenous Precursors

Studies comparing the substrate efficiency of this compound with natural tyrosinase substrates have yielded significant findings. Notably, 4-S-CAC has been identified as a more efficient substrate for melanoma tyrosinase than L-3,4-dihydroxyphenylalanine (L-dopa), which is the endogenous catecholic precursor for melanin (B1238610) synthesis. nih.gov This superior substrate activity suggests that melanoma cells can metabolize 4-S-CAC more readily than their natural substrate. The parent compound, 4-S-cysteaminylphenol (4-S-CAP), was also found to be a much better substrate for both mushroom and mammalian tyrosinase than L-tyrosine. researchgate.net

Table 1: Comparative Substrate Efficiency for Melanoma Tyrosinase

| Compound | Substrate Efficiency Relative to Endogenous Precursor | Source(s) |

|---|---|---|

| This compound (4-S-CAC) | Better substrate than L-3,4-dihydroxyphenylalanine (L-dopa) | nih.gov |

| 3-S-Cysteaminylcatechol (3-S-CAC) | Poor substrate | nih.gov |

| 2-S-Cysteaminyl-hydroquinone (2-S-CAH) | Not a substrate | nih.gov |

Interactions with Other Amine-Metabolizing Enzymes

Beyond its interaction with tyrosinase, the chemical structure of this compound, particularly its primary amine group, suggests potential interactions with other enzyme systems that metabolize amines, such as monoamine oxidase and dopamine (B1211576) beta-hydroxylase.

Monoamine Oxidase Activity in Research Models

Monoamine oxidases (MAO) are a family of enzymes that catalyze the oxidative deamination of monoamines, including various neurotransmitters and xenobiotics. wikipedia.org There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities. wikipedia.orgwikipedia.org Research on the parent compound, 4-S-cysteaminylphenol (4-S-CAP), has shown that it is a substrate for monoamine oxidase. nih.govcore.ac.uk This susceptibility to MAO-catalyzed metabolism raised concerns about potential effects on the central nervous system. core.ac.uk Consequently, N-acetyl derivatives were developed, which were found to be poor substrates for plasma monoamine oxidase while retaining their status as good substrates for tyrosinase. core.ac.uk While direct studies on this compound's interaction with MAO are limited, its structural similarity to 4-S-CAP suggests it may also be a substrate for this enzyme. Research on other sulfur-containing phenylpropylamine analogues has shown that those without a methyl group alpha to the terminal amino group, a feature shared by 4-S-CAC, act as substrates for MAO. researchgate.net

Dopamine Beta-Hydroxylase Considerations

Dopamine beta-hydroxylase (DBH) is an enzyme that catalyzes the conversion of dopamine to norepinephrine. wikipedia.orgnih.gov It acts on phenylethylamine derivatives, requiring a benzene (B151609) ring with a two-carbon side chain ending in an amino group. wikipedia.org The parent compound, 4-S-cysteaminylphenol (4-S-CAP), has been identified as a substrate for dopamine β-hydroxylase. nih.gov This interaction is considered a potential drawback for its therapeutic use due to possible effects on blood pressure. nih.gov Given that this compound shares the essential phenylethylamine sulfide (B99878) structure, it is plausible that it could also serve as a substrate for DBH, though specific kinetic studies on this interaction are not widely reported. Phenyl aminoethyl sulfides, in general, have been investigated as a class of synthetic substrates for this enzyme. acs.org

Table 2: Summary of Compound-Enzyme Interactions

| Compound | Enzyme | Interaction | Source(s) |

|---|---|---|---|

| This compound (4-S-CAC) | Melanoma Tyrosinase | Good Substrate | nih.gov |

| 4-S-Cysteaminylphenol (4-S-CAP) (Parent Compound) | Monoamine Oxidase (MAO) | Substrate | nih.govcore.ac.uk |

| 4-S-Cysteaminylphenol (4-S-CAP) (Parent Compound) | Dopamine Beta-Hydroxylase (DBH) | Substrate | nih.gov |

Metabolic Pathways and Reactive Intermediate Formation

Generation of Ortho-Quinone Derivatives from 4-S-Cysteaminylcatechol

The initial and critical step in the metabolic activation of this compound is its oxidation to a highly reactive ortho-quinone derivative. This transformation is primarily catalyzed by the enzyme tyrosinase, a copper-containing enzyme with both monooxygenase and oxidase activities. nih.govnih.gov Tyrosinase facilitates the oxidation of catechols to their corresponding o-quinones. nih.gov In the case of this compound, this enzymatic action results in the formation of 4-S-cysteaminyl-1,2-benzoquinone.

This o-quinone is a reactive electrophile, meaning it readily reacts with nucleophiles. The high reactivity of o-quinones is a key factor in their subsequent chemical transformations and biological effects. nih.gov The generation of these quinonoid products is a pivotal event that initiates the cascade of reactions leading to the formation of other reactive species. nih.govmdpi.com

It has been demonstrated that the oxidation of this compound can also occur through autoxidation, a process of oxidation that occurs in the presence of oxygen without the involvement of an enzyme. nih.govcapes.gov.br This autoxidation also yields the corresponding o-quinone, highlighting the inherent reactivity of the catechol structure.

Cyclization Reactions of Quinonoid Intermediates

Following their formation, the ortho-quinone intermediates of this compound undergo intramolecular cyclization reactions. mdpi.com This process involves the nucleophilic attack of the amino group of the cysteaminyl side chain onto the electrophilic quinone ring.

This cyclization is a rapid and spontaneous process that leads to the formation of a dihydro-1,4-benzothiazine derivative. Specifically, the oxidation of this compound yields a violet pigment identified as dihydro-1,4-benzothiazine-6,7-dione (also referred to as BQ). mdpi.comnih.gov This cyclized product is itself a reactive species and is considered the ultimate toxic metabolite in certain contexts. nih.gov The formation of this heterocyclic structure is a key event in the metabolic pathway of this compound.

The propensity for cyclization is a characteristic feature of o-quinones with appropriately positioned nucleophilic side chains. mdpi.com In the case of this compound, the proximity of the primary amino group facilitates this intramolecular reaction, leading to the stable benzothiazine ring system.

Role of Reactive Oxygen Species in Enzymatic Oxidation

The enzymatic oxidation of this compound by tyrosinase is intrinsically linked to the generation of reactive oxygen species (ROS). nih.govcapes.gov.br ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anion (•O2−) and hydrogen peroxide (H2O2). nih.govmdpi.com

The production of ROS can contribute to a state of oxidative stress within cells, where the balance between pro-oxidants and antioxidants is disrupted. nih.gov This can lead to damage of cellular components such as lipids, proteins, and DNA. mdpi.com Therefore, the metabolic activation of this compound not only produces reactive quinonoid species but also generates a flux of ROS, which can act in concert to mediate its biological effects.

Molecular and Cellular Mechanisms of Action in Research Models

Covalent Adduct Formation with Biological Thiols and Proteins

4-S-Cysteaminylcatechol (4-S-CAC) and its precursor, 4-S-cysteaminylphenol (4-S-CAP), exert their biological effects in part through the formation of covalent adducts with biological thiols and proteins. This reactivity is central to their mechanism of action, particularly in the context of melanoma research. The process is often initiated by tyrosinase, an enzyme abundant in melanoma cells, which oxidizes these compounds into highly reactive quinones. mdpi.comnih.gov These quinones can then interact with various cellular components.

Reaction with Cysteine Residues in Model Proteins

The quinone intermediates derived from 4-S-CAC and 4-S-CAP readily react with the sulfhydryl groups of cysteine residues in proteins. mdpi.comresearchgate.net This covalent binding can lead to the inactivation of essential enzymes. nih.govencyclopedia.pub For instance, studies have shown that the o-quinone derived from 4-S-CAP can conjugate with sulfhydryl-containing enzymes like DNA polymerase. nih.gov Upon oxidation by tyrosinase, 4-S-CAP was found to be significantly more effective in binding to the sulfhydryl enzyme alcohol dehydrogenase compared to a related compound, 4-S-cysteinylphenol (4SCP). mdpi.comencyclopedia.pub This interaction with cysteine residues is a key mechanism of cytotoxicity, as it disrupts the function of proteins vital for cell proliferation and survival. mdpi.comnih.gov The ultimate toxic metabolite, dihydro-1,4-benzothiazine-6,7-dione (BQ), is believed to inactivate sulfhydryl (SH) enzymes by covalently binding to their cysteine residues. nih.gov

Interactive Table: Reactivity of this compound Metabolites with Proteins

| Metabolite | Target | Effect | Reference |

| o-Quinone of 4-S-CAP | Sulfhydryl enzymes (e.g., DNA polymerase) | Covalent conjugation, enzyme inactivation | nih.gov |

| Oxidized 4-S-CAP | Alcohol dehydrogenase (a sulfhydryl enzyme) | High binding affinity | mdpi.comencyclopedia.pub |

| Dihydro-1,4-benzothiazine-6,7-dione (BQ) | SH enzymes | Covalent binding to cysteine residues, inactivation | nih.gov |

Formation of Glutathione (B108866) Adducts and Depletion of Cellular Glutathione

Interactive Table: Impact of this compound on Glutathione

| Compound/Metabolite | Effect on Glutathione (GSH) | Cellular Consequence | Reference |

| 4-S-CAP Enantiomers | Varying rates of GSH depletion | Inversely correlated with cytotoxicity | researchgate.net |

| Dihydro-1,4-benzothiazine-6,7-dione (BQ) | Rapid reaction to form GSH adducts | Depletion of cellular GSH | nih.gov |

| 4-S-CAP | Formation of GSH adducts (tyrosinase-dependent) | Depletion of cellular GSH | nih.gov |

Modulation of Macromolecular Synthesis

The cytotoxic effects of this compound and its related compounds extend to the disruption of essential macromolecular synthesis processes, namely DNA and protein synthesis.

Inhibition of DNA Synthesis in Cellular Research Models

A significant mechanism of action for 4-S-CAP, the precursor to 4-S-CAC, is the profound inhibition of DNA synthesis. nih.gov This inhibitory effect is particularly pronounced in pigmented melanoma cells and is dependent on the activity of tyrosinase, which converts 4-S-CAP to its reactive quinone form. nih.gov This quinone is thought to inhibit DNA synthesis by conjugating with sulfhydryl-containing enzymes that are critical for this process, such as DNA polymerase. encyclopedia.pubnih.gov The inhibition of thymidylate synthase, another key enzyme in DNA synthesis, has also been observed and correlates with the inhibition of cell growth. mdpi.comresearchgate.net The ultimate toxic metabolite, BQ, is believed to inactivate enzymes essential for DNA synthesis, thereby contributing to the observed inhibition. nih.gov

Interactive Table: Research Findings on DNA Synthesis Inhibition

| Compound | Cell Model | Key Finding | Proposed Mechanism | Reference |

| 4-S-cysteaminylphenol (4-S-CAP) | B16 melanoma cells | Profound inhibition of thymidine (B127349) incorporation, dependent on melanization. | Conjugation of its o-quinone form with sulfhydryl enzymes like DNA polymerase. | nih.gov |

| 4-S-cysteaminylphenol (4-S-CAP) | Pigmented melanoma cells | Inhibition of in situ thymidylate synthase. | Oxidation of the drug is required for the inhibitory effect. | researchgate.net |

| Dihydro-1,4-benzothiazine-6,7-dione (BQ) | Melanoma cells | Inactivation of SH enzymes essential for DNA synthesis. | Covalent binding to cysteine residues of essential enzymes. | nih.gov |

Effects on Protein Synthesis Pathways

In addition to its effects on DNA synthesis, 4-S-CAP has also been shown to be a potent inhibitor of protein synthesis in in vitro studies with cultured human melanoma cells. nih.govencyclopedia.pub The killing activity of 4-S-CAP was associated with a profound inhibition of thymidine incorporation (DNA synthesis) as compared to the incorporation of uridine (B1682114) (RNA synthesis) and leucine (B10760876) (protein synthesis). nih.gov This suggests that while protein synthesis is affected, the primary and more pronounced effect is on DNA replication.

Engagement with Cellular Stress Response Pathways

The mechanisms of action of this compound and its precursors involve the engagement of cellular stress response pathways, primarily through the generation of reactive species and the disruption of cellular homeostasis. The autoxidation of 4-S-CAC can produce active oxygen species, contributing to its cytotoxicity. nih.gov The cytotoxicity of 4-S-CAC in vitro was largely preventable by the antioxidant enzymes catalase and superoxide (B77818) dismutase, indicating a significant role for oxidative stress. nih.gov Furthermore, the depletion of glutathione, a key cellular antioxidant, by the reactive metabolites of 4-S-CAC, further exacerbates cellular stress. nih.gov This induction of oxidative stress and depletion of the cell's antioxidant capacity are critical components of its cytotoxic effects. nih.govnumberanalytics.com Cells respond to such stressors by activating a variety of protective pathways to maintain homeostasis; however, if the stress is too severe, it can lead to cell death. nih.gov

Role of Nrf2 in Response to this compound Metabolites

The cellular response to metabolites of this compound (4-S-CAC) involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. nih.govmdpi.com The metabolism of 4-S-CAC, particularly through tyrosinase-catalyzed oxidation, produces highly reactive electrophilic quinone species. nih.gov These electrophiles are capable of reacting with nucleophilic sensors on the Keap1 protein, which is the primary negative regulator of Nrf2. mdpi.comwikipathways.org

Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov However, the electrophilic metabolites of 4-S-CAC can modify critical cysteine residues on Keap1. mdpi.comnih.gov This modification leads to a conformational change in the Keap1-Nrf2 complex, inhibiting Nrf2 degradation. nih.gov As a result, newly synthesized Nrf2 is able to bypass Keap1, accumulate in the cytoplasm, and translocate to the nucleus. wikipathways.org

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. wikipathways.orgnih.gov This binding initiates the transcription of a wide array of cytoprotective genes, including enzymes involved in glutathione (GSH) biosynthesis and regeneration (e.g., glutamate-cysteine ligase), as well as detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). wikipathways.orgsemanticscholar.org Research on related phenolic compounds demonstrates that they induce cellular GSH in an Nrf2-dependent manner. nih.govmdpi.com Furthermore, knocking down Nrf2 in melanoma cell lines significantly enhances their sensitivity to the cytotoxic effects of these tyrosinase-activated phenols, confirming the protective role of the Nrf2 pathway against the toxicity induced by their metabolites. mdpi.com This adaptive response aims to counteract the oxidative stress and depletion of antioxidants caused by 4-S-CAC metabolites. nih.gov

Table 1: Effect of Nrf2 Knockdown on Cellular Response to Phenolic Compounds in B16BL6 Melanoma Cells

| Parameter | Condition | Observation | Implication | Source |

|---|---|---|---|---|

| Cellular GSH Levels | Nrf2 Knockdown (siRNA) | Approximately 50% to 90% reduction in glutathione levels after 24h and 48h, respectively. | Nrf2 is critical for maintaining basal glutathione levels. | nih.gov |

| Cellular GSH Levels | Exposure to Phenolic Compounds (Control Cells) | Induction of cellular glutathione. | Phenolic compounds trigger a protective antioxidant response. | mdpi.com |

| Cellular GSH Levels | Exposure to Phenolic Compounds (Nrf2 Knockdown Cells) | Induction of glutathione is effectively prevented. | The GSH induction by these compounds is Nrf2-dependent. | nih.govmdpi.com |

| Cell Viability | Exposure to Leukoderma-Inducing Phenols (Nrf2 Knockdown Cells) | Enhanced reduction in cell viability in a tyrosinase-dependent manner. | Nrf2 provides significant protection against the cytotoxicity of tyrosinase-activated metabolites. | mdpi.com |

Induction of Oxidative Stress Mechanisms

The bioactivation of this compound (4-S-CAC) is a primary driver for its mechanism of action, which is centered on the induction of severe oxidative stress within target cells, particularly melanocytes. niph.go.jpresearchgate.net This process is initiated by the enzyme tyrosinase, which is abundant in melanin-producing cells. mdpi.com Tyrosinase catalyzes the oxidation of the catechol moiety of 4-S-CAC to a highly reactive o-quinone derivative. nih.govresearchgate.net

This o-quinone is unstable and undergoes a rapid intramolecular cyclization, leading to the formation of dihydro-1,4-benzothiazine-6,7-dione (BQ). nih.gov BQ has been identified as the ultimate toxic metabolite of 4-S-CAC. nih.gov The high reactivity of BQ is central to its cytotoxic effects. It readily reacts with cellular nucleophiles, most notably depleting the intracellular pool of reduced glutathione (GSH), a critical antioxidant. nih.gov The depletion of GSH disrupts the cellular redox balance and compromises the cell's ability to neutralize reactive oxygen species (ROS). nih.gov

Furthermore, the cytotoxicity of 4-S-CAC is linked to the generation of ROS. nih.gov The autoxidation of 4-S-CAC can produce active oxygen species, and research has shown that its cytotoxic effects can be largely prevented by the presence of ROS-scavenging enzymes such as catalase and superoxide dismutase. nih.gov The combination of profound GSH depletion and increased ROS production creates a state of intense oxidative stress. nih.govwikipedia.org This environment leads to widespread cellular damage, including the inactivation of essential sulfhydryl (-SH) containing enzymes required for processes like DNA synthesis, ultimately leading to cell death. nih.gov

Table 2: Research Findings on the Cytotoxicity and Oxidative Action of this compound and its Metabolites

| Compound/Metabolite | Cell Line | Finding | Conclusion | Source |

|---|---|---|---|---|

| This compound (4-S-CAC) | B16 Melanoma | Cytotoxicity is mostly prevented by catalase and superoxide dismutase. | Cytotoxicity is dependent on the production of active oxygen species (ROS). | nih.gov |

| Dihydro-1,4-benzothiazine-6,7-dione (BQ) | B16 Melanoma | Highly cytotoxic with an IC50 of 3.9 µM. | BQ is significantly more toxic than the precursor 4-S-cysteaminylphenol (IC50 of 507 µM). | nih.gov |

| Dihydro-1,4-benzothiazine-6,7-dione (BQ) | Biochemical Assay | Reacts rapidly with thiols such as reduced glutathione (GSH). | BQ is a potent depletor of cellular antioxidants. | nih.gov |

| Dihydro-1,4-benzothiazine-6,7-dione (BQ) | B16 Melanoma | Rapidly metabolized to a GSH adduct within the cells. | Cellular detoxification mechanisms attempt to neutralize BQ via GSH conjugation. | nih.gov |

| Dihydro-1,4-benzothiazine-6,7-dione (BQ) | Biochemical Assay | Inhibits the activity of alcohol dehydrogenase (an SH enzyme). | BQ can inactivate essential enzymes through covalent binding to cysteine residues. | nih.gov |

Biological Research Applications and Preclinical Investigations

In Vitro Studies on Pigmented Cellular Systems

Laboratory studies using cultured melanoma cells have been instrumental in elucidating the cytotoxic properties of 4-S-cysteaminylcatechol and its dependence on the enzymatic activity within these specialized cells.

Selective Melanocytotoxicity in Melanoma Cell Lines

Research has consistently demonstrated that this compound exhibits selective toxicity towards pigmented melanoma cells. nih.govmdpi.com In comparative in vitro studies, 4-S-CAC was found to be the most cytotoxic to three different melanoma cell lines when compared to its isomers, 3-S-cysteaminylcatechol and 2-S-cysteinylhydroquinone. nih.gov This selective action is a cornerstone of the interest in this compound for melanoma therapy. The cytotoxicity of 4-S-CAC is significantly more potent than its precursor, 4-S-cysteaminylphenol (4-S-CAP). nih.gov

The mechanism behind this selective cell-killing effect is linked to the metabolic processes unique to melanocytes and melanoma cells. mdpi.com Specifically, the enzyme tyrosinase, which is pivotal for melanin (B1238610) production, plays a crucial role. mdpi.comresearchgate.net The cytotoxicity of 4-S-CAC and its derivatives is markedly higher in pigmented melanoma cells with high tyrosinase activity compared to non-pigmented cells or other cell types like fibroblasts. researchgate.net In fact, the cytotoxic effect on pigmented B16-F1 melanoma cells was observed to be 70-fold and 160-fold greater than on non-pigmented B16-G4F melanoma cells and 3T3 fibroblasts, respectively. researchgate.net

Further evidence for the selectivity of this compound comes from studies showing that its cytotoxic effects can be prevented by inhibitors of tyrosinase or by substances that increase intracellular levels of reduced glutathione (B108866) (GSH). researchgate.net This indicates that the toxicity is not only dependent on the enzyme but also involves the generation of reactive molecules that deplete the cell's natural antioxidant defenses. nih.govresearchgate.net

Table 1: Comparative Cytotoxicity of this compound and Related Compounds in Melanoma Cell Lines

| Compound | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| This compound (4-S-CAC) | 3 melanoma cell lines | Most cytotoxic compared to its isomers. | nih.gov |

| This compound (4-S-CAC) | B16 melanoma cells | Highly cytotoxic with an IC50 of 3.9 µM. | nih.gov |

| 4-S-Cysteaminylphenol (4-S-CAP) | B16 melanoma cells | IC50 of 507 µM, significantly less potent than 4-S-CAC. | nih.gov |

| Enantiomers of α-Me-4-S-CAP and α-Et-4-S-CAP | Pigmented B16-F1 melanoma cells | Highly cytotoxic, with effects 70-160 times greater than in non-pigmented cells. | researchgate.net |

Evaluation of Tyrosinase-Dependent Cellular Responses

The cytotoxicity of this compound is intrinsically linked to its interaction with tyrosinase. nih.govnih.gov Research has shown that 4-S-CAC is an excellent substrate for melanoma tyrosinase, even better than the natural substrate, L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov This high affinity for tyrosinase leads to its oxidation, a critical step in its cytotoxic mechanism. nih.govnih.gov

Upon oxidation by tyrosinase, 4-S-CAC is converted into a highly reactive and toxic metabolite, dihydro-1,4-benzothiazine-6,7-dione (BQ). nih.gov This metabolite is considered the ultimate toxic agent produced from both 4-S-CAP and 4-S-CAC. nih.gov BQ can also be formed through the autoxidation of 4-S-CAC. nih.gov

The cytotoxicity of BQ is potent, and it exerts its effects by depriving melanoma cells of reduced glutathione (GSH) and potentially inactivating essential sulfhydryl (SH) enzymes required for DNA synthesis and cell proliferation through covalent binding. nih.gov In vitro experiments have confirmed that the cytotoxicity of 4-S-CAC can be largely prevented by antioxidants like catalase and superoxide (B77818) dismutase, highlighting the role of oxidative stress in its mechanism. nih.gov The formation of a GSH adduct of BQ has been observed in melanoma cells incubated with both 4-S-CAP and 4-S-CAC, with the reaction being tyrosinase-dependent in the case of 4-S-CAP. nih.gov

In Vivo Studies in Animal Models of Melanoma

The promising results from in vitro studies have led to the investigation of this compound's anti-melanoma effects in living organisms, primarily using rodent models.

Modulation of Melanoma Growth in Rodent Models

In vivo studies have corroborated the anti-melanoma potential of this compound. In a key study, intraperitoneal administration of 4-S-CAC.HCl to C57BL/6 mice inoculated with B16 melanoma resulted in a significant increase in their lifespan, ranging from 46-52%. nih.gov This effect was comparable to that of the established chemotherapy agent 5-(3,3-dimethyltriazenyl)-1H-imidazole-4-carboxamide (dacarbazine). nih.gov

Furthermore, intraperitoneal administration of 4-S-CAC.HCl significantly inhibited the growth of subcutaneously inoculated B16 melanoma cells. nih.gov These findings suggest that 4-S-CAC possesses potent anti-melanoma activity in a systemic setting. nih.gov The anti-melanoma effect of 4-S-CAC is largely believed to be mediated through its oxidation by tyrosinase within the melanoma cells. nih.gov

Comparative Analysis with Related Phenolic Thioethers in Animal Studies

When compared to its isomers in animal models, this compound has demonstrated superior efficacy and a more favorable toxicity profile. nih.gov While 3-S-cysteaminylcatechol (3-S-CAC) was only marginally effective, 2-S-cysteinylhydroquinone (2-S-CAH) proved to be toxic to the host animals, a characteristic attributed to its susceptibility to autoxidation. nih.gov

The parent compound, 4-S-cysteaminylphenol (4-S-CAP), has also been extensively studied. While it shows selective toxicity to pigmented melanoma cells, it is generally considered less potent than 4-S-CAC when used as a single agent. nih.gov The development of 4-S-CAC was, in fact, an effort to create a more "activated" and potent form of 4-S-CAP. nih.gov In vivo experiments involving intratumoral administration have shown that the toxic metabolite BQ can inhibit the subcutaneous growth of B16 melanoma almost as effectively as 4-S-CAP and 4-S-CAC, further supporting its role as the ultimate cytotoxic species. nih.gov

Table 2: In Vivo Efficacy of this compound and Related Compounds in Rodent Melanoma Models

| Compound | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| This compound.HCl (4-S-CAC.HCl) | C57BL/6 mice with B16 melanoma (i.p. inoculation) | Increased lifespan by 46-52%. | nih.gov |

| This compound.HCl (4-S-CAC.HCl) | C57BL/6 mice with B16 melanoma (s.c. inoculation) | Significantly inhibited tumor growth. | nih.gov |

| 3-S-Cysteaminylcatechol (3-S-CAC) | C57BL/6 mice with B16 melanoma | Marginally effective. | nih.gov |

| 2-S-Cysteinylhydroquinone (2-S-CAH) | C57BL/6 mice with B16 melanoma | Toxic to the host. | nih.gov |

| Dihydro-1,4-benzothiazine-6,7-dione (BQ) | B16 melanoma model (intratumoral administration) | Inhibited subcutaneous tumor growth nearly as effectively as 4-S-CAP/4-S-CAC. | nih.gov |

Analytical Methodologies for 4 S Cysteaminylcatechol and Its Metabolites in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating, identifying, and purifying components within a mixture. asccollegekolhar.in High-Performance Liquid Chromatography (HPLC) is a dominant and versatile method in pharmaceutical and chemical analysis, valued for its high sensitivity and accuracy in both qualitative and quantitative assessments. mdpi.comwaters.com

High-Performance Liquid Chromatography (HPLC): HPLC is frequently the method of choice for the analysis of 4-S-cysteaminylcatechol and its thiol adducts. dntb.gov.ua The technique separates compounds based on their distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. asccollegekolhar.inslideshare.net By comparing the retention time—the time it takes for a compound to elute from the column after injection—with that of a known reference standard, analysts can identify the compound. waters.com For quantitative analysis, the detector's signal strength, which corresponds to the peak height or area in the resulting chromatogram, is measured. waters.com The peak area is proportional to the concentration of the compound in the sample. waters.com

Different HPLC modes can be employed, such as isocratic elution (where the mobile phase composition remains constant) or gradient elution (where the mobile phase composition changes during the analysis), the latter being particularly useful for complex samples containing compounds with a wide range of polarities. waters.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is common for analyzing catecholic compounds. jrespharm.com

A fluorescent-based HPLC assay has been developed for the quantification of cysteamine (B1669678) adducts in proteins. nih.gov In this method, thiols are released from the protein, labeled with a fluorescent reagent (like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), and then separated and quantified by reversed-phase HPLC. nih.gov This assay demonstrates high sensitivity, with a limit of quantification for cysteamine adduction as low as 60 picograms. nih.gov

Table 1: Examples of HPLC Methods in Catechol and Thiol Adduct Analysis

| Analyte/Sample Type | HPLC Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| Capecitabine | Inertsil ODS C18, 250 x 4.6 mm, 5µm | 0.1% Acetic Acid, Methanol, Acetonitrile (35:60:5 v/v) | UV (304 nm) | Quantification in tablets | jrespharm.com |

| Flavonoids | C18 Lichrospher 100, 250 x 4.0 mm, 5µm | Gradient: 0.01 M Phosphoric Acid - Methanol | UV (285 nm) | Separation of 25 flavonoid standards | researchgate.net |

| Cysteine/Cysteamine Adducts | Reversed-phase | Not specified | Fluorescence | Quantification in E. coli proteins | nih.gov |

Spectrophotometric and Spectroscopic Approaches

Spectrophotometry and spectroscopy are widely used analytical techniques based on the interaction of electromagnetic radiation with matter. saylor.orglibretexts.org These methods measure the absorption, transmission, or reflection of light by a chemical substance over a specific range of wavelengths. libretexts.org

UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. libretexts.orglla-instruments.de The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law. nih.govjuniperpublishers.com Spectrophotometry is valued for its simplicity, speed, and cost-effectiveness. juniperpublishers.com

For catecholic compounds like this compound, UV-visible spectrophotometry can be used for quantitative analysis. researchgate.net The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax). For instance, an ion-pair complex of the drug nimesulide (B1678887) was measured at a λmax of 404 nm for its quantification. farmaciajournal.com Similarly, a method for determining selenium (IV) involved forming a complex with 4,5-diamino-o-xylene, which had a λmax of 340 nm. ajchem-a.com While specific data for this compound is not detailed in the provided context, the general approach is applicable.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nptel.ac.in It is highly specific and selective and can provide the molecular weight of a compound, which is invaluable for identification. researchgate.net When coupled with a separation technique like HPLC (LC-MS), it becomes a potent tool for analyzing complex mixtures. researchgate.net LC-MS can be used to identify catechol-thiol adducts by analyzing the oxidation products of catechols in the presence of thiols. eurjchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another essential technique for structure elucidation. nptel.ac.in It provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its precise structure and stereochemistry. nptel.ac.in

Table 2: Spectroscopic Properties for Analysis of Related Compounds

| Compound/Complex | Technique | Wavelength (λmax) | Molar Absorptivity (ε) | Application | Reference |

|---|---|---|---|---|---|

| Selenium (IV)-DAX Complex | Spectrophotometry | 340 nm | 1.27×10⁴ L·mol⁻¹·cm⁻¹ | Quantification of Selenium (IV) | ajchem-a.com |

| Nimesulide-Cetrimide Complex | Spectrophotometry | 404 nm | Not specified | Quantification of Nimesulide | farmaciajournal.com |

Detection of Protein and Thiol Adducts

This compound can be formed from the oxidation of its precursor, which can then react with biological nucleophiles like the sulfhydryl groups in cysteine residues of proteins and small thiols like glutathione (B108866). nih.gov These reactions result in the formation of covalent protein and thiol adducts. The detection and characterization of these adducts are critical for understanding the compound's mechanism of action and potential toxicity.

Methods for Adduct Detection: The analysis of these adducts often involves several steps. Thiol adducts may be analyzed after acid hydrolysis. nih.gov For protein adducts, a common approach involves isolating the modified proteins, followed by analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). frontiersin.org

Mass Spectrometry in Adduct Analysis: Biomolecular mass spectrometry is a key technique for the identification, characterization, and quantification of catechol quinone-derived protein adducts. frontiersin.org The process often involves:

Proteolysis: The adducted protein is digested into smaller peptides using an enzyme like trypsin. frontiersin.orgoregonstate.edu

Enrichment: The peptides containing the modification may be enriched or isolated. oregonstate.edu

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). frontiersin.orgoregonstate.edu This technique provides sequence information for the peptide and allows for the precise localization of the modification on a specific amino acid residue (e.g., cysteine, lysine, or histidine). frontiersin.orgnih.gov

The formation of adducts with major blood proteins, such as human serum albumin (HSA) or hemoglobin, can serve as biomarkers of exposure to the parent compound. frontiersin.org The Cys34 residue of HSA is a particularly common site for adduction due to it being the only free thiol group in the protein. frontiersin.org

In some studies, thiol adducts of catechols are intentionally formed by reacting the corresponding o-quinone with thiols like N-acetyl-L-cysteine, followed by isolation using preparative HPLC and characterization by UV-Vis absorption, NMR, and LC-MS. eurjchem.com This approach helps to confirm the structures of adducts formed in biological systems.

Future Directions and Emerging Research Avenues

Elucidation of Unexplored Enzymatic Interactions

The primary enzymatic interaction of 4-S-Cysteaminylcatechol and its precursor, 4-S-CAP, is with tyrosinase, an enzyme central to melanin (B1238610) synthesis. nih.govnih.gov This interaction leads to the oxidation of the phenol (B47542) to a highly reactive o-quinone. nih.govmdpi.com While this pathway is well-established, the full spectrum of enzymatic interactions involving 4-S-CAC and its metabolites remains an area ripe for investigation.

Future research should focus on identifying and characterizing other potential enzyme systems that may interact with 4-S-CAC. For instance, the precursor 4-S-CAP is known to be a substrate for monoamine oxidase and dopamine (B1211576) β-hydroxylase. nih.govnih.gov It is conceivable that 4-S-CAC or its downstream metabolites could also interact with these or other oxidoreductases. Studies have shown that the cytotoxicity of 4-S-CAC can be largely prevented by catalase and superoxide (B77818) dismutase, suggesting a significant role for reactive oxygen species (ROS) in its mechanism of action and pointing towards interactions with the cellular machinery that manages oxidative stress. espcr.orgnih.gov

Furthermore, many depigmenting agents that are substrates for tyrosinase also serve as substrates for peroxidases. karger.com Investigating the potential for peroxidase-mediated oxidation of 4-S-CAC could reveal alternative or complementary pathways for its bioactivation and cytotoxicity, especially in cells with varying levels of tyrosinase and peroxidase activity. A deeper understanding of these secondary enzymatic interactions is crucial for a complete picture of its biological effects.

Table 1: Known and Potential Enzymatic Interactions of this compound and its Precursor

| Enzyme Family | Specific Enzyme(s) | Role/Interaction | Research Status |

| Oxidoreductases | Tyrosinase | Catalyzes oxidation to a reactive o-quinone, initiating cytotoxicity. nih.govnih.gov | Well-established |

| Monoamine Oxidase | Oxidizes the precursor 4-S-CAP. nih.govnih.gov Potential interaction with 4-S-CAC is unexplored. | Known for precursor | |

| Dopamine β-hydroxylase | Acts on the precursor 4-S-CAP. nih.govmdpi.com Potential interaction with 4-S-CAC is unexplored. | Known for precursor | |

| Peroxidases | Potential to mediate oxidation to cytotoxic radicals. karger.com | Hypothesized/Unexplored | |

| Antioxidant Enzymes | Catalase, Superoxide Dismutase | Prevent cytotoxicity, indicating a role for ROS in the mechanism of action. espcr.orgnih.gov | Established role in mitigating toxicity |

Advanced Mechanistic Modeling and Computational Studies

Current understanding of this compound's mechanism relies heavily on biochemical and in vitro studies. These have successfully identified key steps, such as the tyrosinase-dependent oxidation and subsequent cyclization to form the highly cytotoxic metabolite, dihydro-1,4-benzothiazine-6,7-dione (BQ). nih.govnih.govmdpi.com However, the precise kinetics, thermodynamics, and electronic factors governing these transformations are not fully understood.

The application of advanced mechanistic modeling and computational chemistry presents a significant opportunity to fill these knowledge gaps. plos.orgresearchgate.net Quantum chemical calculations, for example, can be employed to model the electronic structure of 4-S-CAC and its various oxidized and cyclized forms. routledge.comphyschemres.org Such studies could elucidate the reaction energetics, transition states, and the inherent reactivity of the o-quinone and BQ metabolites. This would provide a theoretical foundation for their observed high reactivity towards cellular thiols like glutathione (B108866). nih.gov

Furthermore, computational modeling can be used to simulate the interaction of 4-S-CAC with the active site of tyrosinase and other enzymes. researchgate.netnih.gov Molecular docking and molecular dynamics simulations could predict binding affinities and orientations, helping to explain the substrate specificity of 4-S-CAC and its analogues. researchgate.net These computational approaches can guide the rational design of new derivatives with enhanced or more selective activity. tu-dresden.de By building detailed computational models, researchers can simulate complex biological scenarios, predict the behavior of novel compounds, and generate testable hypotheses, thereby accelerating the research and development process. plos.orgnih.gov

Development of Novel Research Tools Based on this compound Core Structure

The selective activation of the 4-S-cysteaminylphenol/catechol system by tyrosinase makes its core chemical structure an excellent scaffold for developing novel research tools. core.ac.uk These tools could be designed to probe the unique biochemical environment of melanocytes and melanoma cells, where tyrosinase is highly active. mdpi.com

The synthesis of analogues and derivatives has already proven to be a fruitful strategy. For example, N-acetyl and N-propionyl derivatives of 4-S-CAP were synthesized to modify properties like water solubility and cytotoxicity, effectively creating tools to study the structure-activity relationship of melanocytotoxicity. core.ac.ukencyclopedia.pubnih.gov

Future efforts could focus on creating more sophisticated probes. By attaching fluorescent reporters to the this compound core, it may be possible to develop probes that become fluorescent only after tyrosinase-mediated oxidation. sioc-journal.cn Such tools would allow for the real-time visualization of tyrosinase activity within living cells. Similarly, the core structure could be modified to create photoaffinity labels or other reactive probes that, upon activation by tyrosinase, covalently bind to and identify interacting proteins within the cell, going beyond the known interactions with sulfhydryl-containing enzymes. innovareacademics.inmdpi.com The development of such research tools would be invaluable for dissecting the complex biological pathways involved in melanogenesis and melanoma pathophysiology. slideshare.nethilarispublisher.comsocialworkmethods.com

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 4-S-Cysteaminylcatechol (4-S-CAC) in melanoma cells, and how can researchers validate these pathways experimentally?

- Methodological Answer : The metabolic pathway involves tyrosinase-mediated oxidation of 4-S-CAC to dihydro-1,4-benzothiazine-6,7-dione (BQ), a cytotoxic metabolite. To validate this:

- Use HPLC or mass spectrometry to detect BQ formation in melanoma cell lysates after exposure to 4-S-CAC.

- Measure glutathione (GSH) depletion via spectrophotometric assays (e.g., Ellman’s reagent) to confirm thiol reactivity of BQ .

- Include tyrosinase inhibitors (e.g., kojic acid) as negative controls to confirm enzyme dependency .

Q. How can researchers synthesize and characterize this compound for reproducibility?

- Methodological Answer :

- Synthesis : Follow literature protocols for cysteamine conjugation to catechol derivatives, optimizing pH (e.g., 7.4 for physiological compatibility) and reaction time. Cross-validate steps using SciFinder or Reaxys for known synthetic routes .

- Characterization : Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and melting point analysis (if crystalline). Compare data with previously reported values in peer-reviewed journals (e.g., Cancer Research or Pigment Cell Research) .

Q. What in vitro models are appropriate for assessing 4-S-CAC’s melanocytotoxicity?

- Methodological Answer :

- Use B16 melanoma cell lines or primary human melanocytes for cytotoxicity assays.

- Design dose-response experiments (e.g., 10–100 μM 4-S-CAC) with MTT or Trypan Blue exclusion to quantify viability.

- Include controls for autoxidation (e.g., catalase to neutralize ROS) and validate results with Western blotting for apoptosis markers (e.g., caspase-3) .

Advanced Research Questions

Q. How can conflicting data on 4-S-CAC’s cytotoxicity mechanisms be resolved across studies?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., cell type, oxygen levels, thiol content). For example, BQ’s toxicity depends on intracellular GSH levels, which vary between cell lines .

- Meta-Analysis : Systematically review studies using PRISMA guidelines , categorizing findings by methodology (e.g., enzyme activity assays vs. genetic knockout models). Use Cochran’s Q test to assess heterogeneity .

- Replication : Reproduce key experiments under standardized conditions (e.g., hypoxia vs. normoxia) and publish negative results to clarify contradictions .

Q. What experimental designs mitigate confounding variables in studying 4-S-CAC’s autoxidation versus tyrosinase-driven oxidation?

- Methodological Answer :

- Parallel Experiments : Run autoxidation controls (4-S-CAC + PBS, pH 7.4) alongside tyrosinase-containing samples. Monitor O₂ consumption with Clark-type electrodes to differentiate enzyme activity .

- Kinetic Analysis : Use Michaelis-Menten kinetics to quantify tyrosinase’s role. Measure and for 4-S-CAC, comparing with natural substrates (e.g., L-DOPA) .

- Thiol Quenching : Add exogenous GSH to autoxidation samples; if toxicity decreases, autoxidation-generated BQ is dominant .

Q. How should researchers address discrepancies in 4-S-CAC’s reported IC₅₀ values for melanoma cells?

- Methodological Answer :

- Standardization : Adopt CLSI guidelines for cell viability assays, ensuring consistent seeding density, serum concentration, and exposure time.

- Data Normalization : Express IC₅₀ relative to intracellular tyrosinase activity (measured via L-DOPA oxidation assays ) to account for enzyme variability .

- Interlaboratory Validation : Share protocols and cell lines via repositories like NFDI4Chem to improve reproducibility .

Methodological Best Practices

Q. What strategies ensure robust data collection in 4-S-CAC pharmacokinetic studies?

- Methodological Answer :

- LC-MS/MS : Quantify 4-S-CAC and BQ in plasma/tissue with isotope-labeled internal standards (e.g., deuterated 4-S-CAC).

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) for AUC and , or compartmental models (e.g., PK-Sim) for tissue distribution .

Q. How can researchers optimize analytical methods for detecting 4-S-CAC degradation products?

- Methodological Answer :

- Stability Studies : Incubate 4-S-CAC in buffer (pH 5–9) and analyze degradation via UHPLC-QTOF-MS to identify byproducts.

- Forced Degradation : Expose 4-S-CAC to heat, light, and oxidizers (e.g., H₂O₂) to simulate stress conditions. Use principal component analysis (PCA) to correlate degradation pathways with environmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.